molecular formula C11H12ClN3O B11869919 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11869919
M. Wt: 237.68 g/mol
InChI Key: ZRKNIVQFWQACFN-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolopyridine core with a chloro substituent and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride as a base and tetrahydropyranyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted pyrazolopyridines.

Scientific Research Applications

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The chloro group and the pyrazolopyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the tetrahydropyranyl group, which may affect its solubility and bioavailability.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the chloro group, which may alter its reactivity and binding affinity.

Properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKNIVQFWQACFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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